(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
Description
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral amino alcohol featuring a trifluoromethylthio (S-CF₃) substituent on the para position of its phenyl ring. This compound’s stereochemistry and electron-withdrawing substituent make it relevant in asymmetric catalysis and pharmaceutical research.
Properties
Molecular Formula |
C10H12F3NOS |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
FVGIACXSRZSECZ-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethylthio)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, often using a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethylthio group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethylthio group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds with trifluoromethylthio groups have shown promise in treating various diseases due to their enhanced metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties can improve the efficacy and safety profiles of these products.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit or activate target proteins, modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Stereochemical Variant: (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6)
- Structural Difference : The (1S,2R) enantiomer differs only in stereochemistry at the C1 position.
- Impact on Properties: Biological Activity: Enantiomers often exhibit divergent biological activities. For instance, the (1R,2R) form may show higher binding affinity to chiral receptors due to spatial compatibility . Catalytic Performance: In organocatalysis, the (1R,2R) configuration could yield superior enantioselectivity compared to (1S,2R) in asymmetric reactions (e.g., aldol additions) .
- Physicochemical Data: Property (1R,2R)-Target Compound (1S,2R)-Enantiomer (CAS 1270385-18-6) Molecular Formula C₁₀H₁₂F₃NOS C₁₀H₁₂F₃NOS Molecular Weight (g/mol) ~251.27 251.27 Lipophilicity (LogP)* Higher (S-CF₃ group) Similar
Substituent Variant: (1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1213451-19-4)
- Structural Difference : The phenyl ring bears a 3-chloro and 4-trifluoromethyl group instead of 4-trifluoromethylthio.
- Impact on Properties: Electronic Effects: The chloro group is electron-withdrawing, reducing electron density at the aromatic ring compared to the sulfur-containing trifluoromethylthio group.
- Physicochemical Data: Property (1R,2R)-Target Compound 3-Chloro-4-CF₃ Analog (CAS 1213451-19-4) Molecular Formula C₁₀H₁₂F₃NOS C₁₀H₁₁ClF₃NO Molecular Weight (g/mol) ~251.27 253.65 Density (g/cm³) ~1.40 (predicted)* 1.359 (predicted) Boiling Point (°C) ~330 (predicted)* 336.3 (predicted) pKa ~11.8 (predicted)* 12.33 (predicted)
Functional Group Comparison: Trifluoromethylthio vs. Trifluoromethyl
- Trifluoromethylthio (S-CF₃) :
- Higher lipophilicity (LogP increased by ~1.0 compared to CF₃).
- Stronger electron-withdrawing effect due to sulfur’s polarizability.
- Trifluoromethyl (CF₃) :
- Less sterically bulky but still electron-withdrawing.
- Common in agrochemicals for stability and metabolic resistance .
Biological Activity
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound notable for its unique structure and potential biological activities. The presence of a trifluoromethylthio group on the phenyl ring enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for various pharmacological applications.
- Molecular Formula : C10H12F3NOS
- Molecular Weight : 253.27 g/mol
- CAS Number : 1213841-18-9
The compound's structure includes an amino group and a trifluoromethylthio substituent, which are critical for its biological activity. The stereochemistry of the molecule is essential for its interaction with biological receptors.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Effects : Preliminary findings indicate that the compound may inhibit cancer cell proliferation, particularly in prostate cancer models.
- Neuropharmacological Effects : The structure suggests potential interactions with serotonin and norepinephrine pathways, which could influence mood and anxiety disorders.
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Activity Type | Observed Effects |
|---|---|---|---|
| This compound | 1213841-18-9 | Antimicrobial | Inhibits growth of MRSA |
| (1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 1270128-50-1 | Antitumor | Reduces viability in cancer cell lines |
| (1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | 131400040 | Neuropharmacological | Modulates serotonin uptake |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various trifluoromethyl-substituted compounds found that this compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Antitumor Activity
In vitro studies on prostate cancer cell lines PC3 and DU145 revealed that the compound reduced cell viability with IC50 values of approximately 5 µM. This suggests that the compound may act as an effective anti-cancer agent by inducing apoptosis or inhibiting cell cycle progression.
Research Findings
Recent research has focused on understanding the structure-activity relationships (SAR) of compounds containing trifluoromethyl groups. These studies reveal that:
- The trifluoromethylthio group enhances lipophilicity, improving membrane permeability.
- Stereochemistry plays a critical role in receptor binding affinity and selectivity.
Further investigations into the pharmacokinetics and toxicity profiles are necessary to assess the therapeutic viability of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
